2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Overview
Description
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It is a white to yellow solid with a predicted boiling point of 459.9°C at 760 Torr . This compound is used as a building block in various chemical syntheses and has applications in scientific research and industrial processes.
Mechanism of Action
Mode of Action
It is known that the compound’s structure allows it to interact with various biological targets, potentially leading to a range of biochemical changes .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is currently limited . These properties are crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others.
Biochemical Analysis
Biochemical Properties
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in critical cellular processes, leading to changes in cellular behavior. For instance, this compound can alter the activity of signaling pathways that regulate cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of gene transcription, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, highlighting its potential for prolonged biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity. Exceeding this range can lead to detrimental effects on cellular and organismal health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic balance. The interactions of this compound with specific enzymes play a crucial role in its metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. The distribution of this compound within cellular compartments is essential for its function, as it needs to reach specific sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within subcellular structures influences its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is widely used in scientific research due to its versatility as a chemical intermediate. It serves as a building block for the synthesis of complex compounds with interesting biological activities. In chemistry, it is used to develop new materials and catalysts. In biology and medicine, it is explored for its potential therapeutic properties and as a precursor for drug development .
Comparison with Similar Compounds
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other similar compounds such as:
Pyrrolo[3,4-c]pyrrole-1,3-dione: This compound shares a similar core structure but lacks the benzyl group, leading to different chemical properties and reactivity.
Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: Another related compound without the benzyl substitution, which affects its biological activity and applications.
Properties
IUPAC Name |
5-benzyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIKWRVUBLQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514016 | |
Record name | 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86732-32-3 | |
Record name | 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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